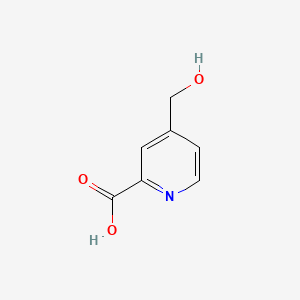
4-(Hydroxymethyl)picolinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activities and Spectroscopic Characterizations
4-(Hydroxymethyl)picolinic acid and its derivatives have been characterized through spectroscopic techniques and examined for their antimicrobial activities. These compounds show significant activity against both Gram-positive and Gram-negative bacteria. Additionally, their interactions with DNA have been analyzed, indicating potential applications in the field of microbiology and pharmaceuticals (Ö. Tamer et al., 2018).
Detection and Imaging in Living Cells
Derivatives of picolinic acid, including those related to 4-(Hydroxymethyl)picolinic acid, have been developed as colorimetric and fluorescent probes for detecting Cu2+ ions in living cells. These probes exhibit large red shifts in absorption and emission spectra, indicating their potential in bioimaging and diagnostic applications (Song Chen et al., 2013).
Chemical Transformation Processes
Research on the vapor-phase oxidation of compounds similar to 4-(Hydroxymethyl)picolinic acid has shown that they can be transformed into valuable chemical intermediates, such as isonicotinic acid. This process has implications in the production of various chemical products, indicating the potentialindustrial applications of 4-(Hydroxymethyl)picolinic acid and its analogs (T. A. Afanas'eva et al., 1970).
Environmental Biodegradation
Studies have shown that microbial populations can transform compounds like 4-(Hydroxymethyl)picolinic acid under certain conditions. This transformation indicates the potential for biodegradation of such compounds in environmental remediation efforts. The research highlights the ability of certain microbes to mineralize these compounds into simpler forms like carbon dioxide and ammonia (Jan Kaiser et al., 1993).
Spectroscopy and Mass Spectrometry Applications
Picolinic acid, closely related to 4-(Hydroxymethyl)picolinic acid, has been found to be an effective matrix for mass spectrometry of oligonucleotides, proteins, and tRNA. This suggests potential applications in analytical chemistry for the detection and analysis of various biomolecules (K. Tang et al., 1994).
Chemical Synthesis and Catalysis
Research into the reactive extraction of picolinic acid and its derivatives, including 4-(Hydroxymethyl)picolinic acid, for producing pharmaceuticals and nutritional supplements highlights its importance in chemical synthesis. This research focuses on optimizing extraction techniques to improve yield and reduce toxicity, indicating its relevance in industrial chemistry (D. Datta & Sushil Kumar, 2014).
Safety And Hazards
Direcciones Futuras
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
Propiedades
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYYPGJXCVEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627278 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)picolinic acid | |
CAS RN |
923169-37-3 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



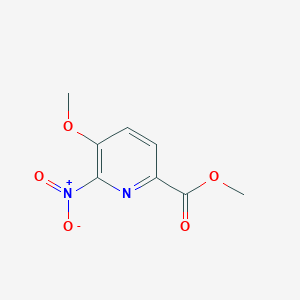
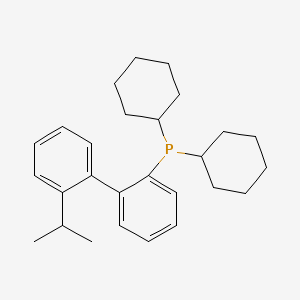

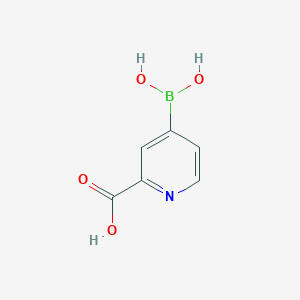

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)

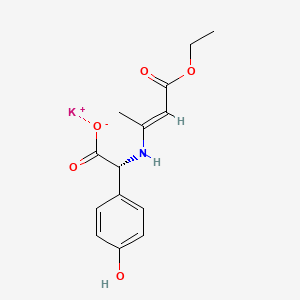


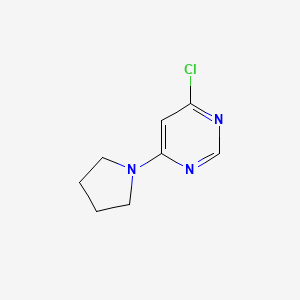

![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)
